molecular formula C13H16N2O3 B14867482 (5-Benzyl-2-oxo-piperazin-1-YL)-acetic acid

(5-Benzyl-2-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14867482
M. Wt: 248.28 g/mol
InChI Key: LZVSIOIYDLGHLD-UHFFFAOYSA-N
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Description

(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid: is a chiral compound with a piperazine ring substituted with a benzyl group and an oxo group at the 5-position, and an acetic acid moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine and ethyl acetoacetate.

    Stepwise Synthesis: The process involves multiple steps, including the formation of the piperazine ring, introduction of the benzyl group, and oxidation to introduce the oxo group.

    Reaction Conditions: Common reagents used include strong bases like sodium hydride (NaH) for deprotonation steps, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.

Industrial Production Methods:

    Batch Processes: Industrial synthesis often employs batch processes where each step is carried out sequentially in large reactors.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps.

    Purification: The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane (DCM).

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Benzyl alcohol.

    Substitution Products: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound may interact with enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.

    Receptor Binding: Potential to bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    ®-5-Benzyl-2-oxo-piperazin-1-yl-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    ®-5-Benzyl-2-oxo-piperazin-1-yl-butyric acid: Contains a butyric acid moiety, offering different chemical properties.

Uniqueness:

    Chirality: The ®-configuration provides specific stereochemical properties that can influence biological activity.

    Functional Groups: The combination of benzyl, oxo, and acetic acid groups offers unique reactivity and potential for diverse applications.

(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(5-benzyl-2-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C13H16N2O3/c16-12-7-14-11(8-15(12)9-13(17)18)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,17,18)

InChI Key

LZVSIOIYDLGHLD-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(=O)N1CC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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